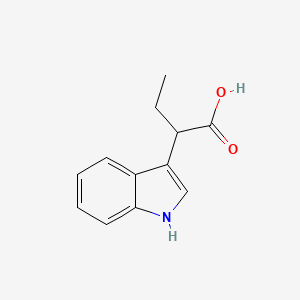
2-(1H-indol-3-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indol-3-yl)butanoic acid is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Agricultural Applications
1. Plant Growth Regulator
- IBA is extensively used in agriculture as a plant growth regulator. It promotes the formation of adventitious roots in cuttings, which is crucial for plant propagation. Studies indicate that IBA enhances root development significantly compared to other auxins like Indole-3-acetic acid (IAA) and Naphthaleneacetic acid (NAA) .
2. Micropropagation
- In tissue culture, IBA is employed to initiate root formation from explants, facilitating the micropropagation of various plant species. Its effectiveness in producing high root yields has been documented across multiple studies .
3. Crop Yield Improvement
- IBA has been shown to enhance crop yields by improving root mass and nutrient uptake efficiency. Research indicates that foliar applications of IBA can lead to increased biomass and fruit quality in crops such as tomatoes and peppers .
Medicinal Applications
1. Anticancer Activity
- Recent studies have explored the anticancer potential of indole derivatives, including those related to IBA. Certain derivatives exhibit significant growth inhibition against various cancer cell lines, indicating potential therapeutic applications in cancer treatment .
2. Neuroprotective Effects
- Investigations into the neuroprotective properties of IBA have shown promise in models of neurodegenerative diseases like Alzheimer’s. Treatment with IBA resulted in improved cognitive function and reduced neuroinflammation, suggesting its potential as a neuroprotective agent .
3. Antimicrobial Properties
- IBA has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial membranes and inhibition of metabolic pathways, making it a candidate for developing new antimicrobial agents .
Table 1: Summary of Agricultural Applications
| Application Type | Description | Effectiveness |
|---|---|---|
| Rooting Agent | Induces adventitious roots in plant cuttings | High success rate in root formation |
| Micropropagation | Enhances rooting during tissue culture | Increased root yield compared to other auxins |
| Crop Yield Improvement | Improves biomass and fruit quality | Significant yield enhancement |
Table 2: Summary of Medicinal Applications
| Application Type | Description | Observed Effects |
|---|---|---|
| Anticancer Activity | Inhibition of cancer cell growth | Potent activity against multiple cancer lines |
| Neuroprotective Effects | Protection against neurodegeneration | Improved cognitive function in animal models |
| Antimicrobial Properties | Effective against various bacteria | Disruption of bacterial cell membranes |
Case Studies
Case Study 1: Rooting Efficacy in Horticulture
In a comparative study involving different auxins, IBA was found to produce a higher percentage of rooted cuttings compared to IAA and NAA when applied at concentrations ranging from 1000 ppm to 5000 ppm. The study highlighted the optimal concentration for achieving maximum rooting success .
Case Study 2: Anticancer Screening
A study published in the International Journal of Molecular Sciences focused on synthesizing indole derivatives related to IBA for anticancer screening. The results indicated that specific modifications led to compounds with enhanced inhibitory effects on cancer cell proliferation, showcasing the importance of structural diversity .
Case Study 3: Neuroprotection in Alzheimer's Model
Research conducted on an Alzheimer’s disease model demonstrated that administration of IBA significantly reduced markers of neuroinflammation and improved cognitive performance compared to untreated controls, suggesting its potential role in neuroprotective therapy .
属性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
2-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO2/c1-2-8(12(14)15)10-7-13-11-6-4-3-5-9(10)11/h3-8,13H,2H2,1H3,(H,14,15) |
InChI 键 |
BFHAQYNXHDWMOU-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CNC2=CC=CC=C21)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















